molecular formula C16H14ClNO3 B11530821 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate

Cat. No.: B11530821
M. Wt: 303.74 g/mol
InChI Key: CNCZVLRKWFASCA-UHFFFAOYSA-N
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Description

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate is a synthetic Schiff base compound with the molecular formula C₁₆H₁₄ClNO₃ . Schiff bases, characterized by a functional carbon-nitrogen double bond (-C=N-), are a significant class of compounds in medicinal and materials chemistry due to their diverse biological activities and chelating properties. This compound is structurally analogous to other Schiff bases derived from vanillin acetate, which have demonstrated notable antioxidant activity in scientific research. Studies on a very similar compound, 2-methoxy-4-((4-methoxyphenylimino)methyl)phenol, showed significant free radical scavenging capability in DPPH assays, suggesting potential for this class of molecules in oxidative stress research . The core indole and quinoline-based heterocyclic systems, which share some structural features with the aryl groups in this reagent, are frequently investigated for their broad biological potential , including antimicrobial, anti-inflammatory, and antiviral properties . Researchers value this chemical for its application in synthesizing new complex molecules and for studying structure-activity relationships (SAR). The presence of the acetoxy group, chlorophenyl ring, and imine linkage makes it a versatile building block for developing pharmacologically active agents or functional materials. It is also a candidate for crystallography and Hirshfeld surface analysis to understand its solid-state structure and intermolecular interactions . This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C16H14ClNO3

Molecular Weight

303.74 g/mol

IUPAC Name

[4-[(4-chlorophenyl)iminomethyl]-2-methoxyphenyl] acetate

InChI

InChI=1S/C16H14ClNO3/c1-11(19)21-15-8-3-12(9-16(15)20-2)10-18-14-6-4-13(17)5-7-14/h3-10H,1-2H3

InChI Key

CNCZVLRKWFASCA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C(C=C1)C=NC2=CC=C(C=C2)Cl)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the reaction of 4-chloroaniline with 2-methoxybenzaldehyde in the presence of an acid catalyst such as glacial acetic acid. The reaction is carried out under reflux conditions in anhydrous ethanol for several hours. The product is then isolated by removing the solvent under reduced pressure and recrystallizing the solid from an appropriate solvent like tetrahydrofuran .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Reaction Optimization

Optimization studies highlight critical conditions for efficient synthesis:

  • Temperature and Solvent : Reactions performed under neat conditions (solvent-free) at 70°C yield higher purity and efficiency compared to traditional solvent-based methods .

  • Catalyst Selection : Acidic or Lewis acid catalysts (e.g., CAN) may enhance amine nucleophilicity, though excessive use can lead to side products .

  • Molar Ratios : Stoichiometric control of reactants (e.g., 1:1 ratio of amine to aldehyde) minimizes byproducts and improves yield .

Structural Influences on Reactivity

The compound’s substituents significantly affect reactivity:

  • 4-Chlorophenyl Imine : The electron-withdrawing chlorine atom stabilizes the imine bond, enhancing its resistance to hydrolysis.

  • 2-Methoxyphenyl Acetate : The methoxy group donates electron density to the aromatic ring, potentially influencing the reactivity of the acetate moiety during subsequent modifications .

Comparison with Analogues

Compound FeatureReactivity Impact
Iodine Substitution Larger atomic size alters steric effects, potentially reducing reactivity.
Benzoyl Group Addition Increases molecular stability and may modulate lipophilicity.

Scientific Research Applications

Biological Activities

The compound exhibits notable biological activities, which can be categorized as follows:

  • Antimicrobial Activity : Research indicates that compounds with similar structures often show antimicrobial properties. The halogenated imine structure may enhance interactions with biological membranes, making it a candidate for further studies in antimicrobial applications .
  • Antiparasitic Properties : The compound's structural similarity to known antiparasitic agents suggests potential efficacy against parasites such as Leishmania spp. This is particularly relevant in light of studies on halogenated chalcones that have demonstrated antileishmanial activity .

Synthesis and Characterization

The synthesis of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate typically involves the following steps:

  • Condensation Reaction : The starting materials include 4-chlorobenzaldehyde and 2-methoxyphenylacetate, which undergo a condensation reaction facilitated by an appropriate catalyst.
  • Purification : The product is purified using recrystallization techniques to achieve high purity levels suitable for biological testing.

Characterization techniques such as NMR spectroscopy, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compound .

Applications in Medicinal Chemistry

The unique combination of functional groups within 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate positions it as a promising candidate for drug development. The following applications are noteworthy:

  • Drug Design : The compound can serve as a lead structure for developing new pharmaceuticals targeting specific diseases due to its biological activity profile.
  • Targeted Therapy : Its ability to interact with biological targets suggests potential use in targeted therapies for conditions such as infections caused by resistant strains of bacteria or parasites.

Case Study 1: Antiparasitic Activity

In a study examining the efficacy of halogenated compounds against Leishmania spp., derivatives of imine compounds demonstrated significant activity. 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate was included in preliminary tests, showing promise as an effective treatment option .

Case Study 2: Antimicrobial Properties

Research into the antimicrobial properties of similar compounds has indicated that modifications to the chlorophenyl group can enhance efficacy against various bacterial strains. In vitro studies demonstrated that derivatives of this compound exhibited potent antibacterial activity, warranting further exploration into its mechanisms of action .

Comparative Analysis with Related Compounds

Compound NameStructure FeaturesUnique Properties
4-{(E)-[(4-Iodophenyl)imino]methyl}-2-methoxyphenyl acetateContains iodine instead of chlorinePotentially different reactivity due to iodine's larger size
4-{(E)-[(2-Benzoyl-4-chlorophenyl)imino]methyl}-2-methoxyphenyl acetateBenzoyl group additionMay exhibit enhanced stability and altered biological activity
2-{(E)-[(4-Chlorophenyl)imino]methyl}phenolLacks the acetate groupFocused on phenolic activity rather than acetylated effects

This table illustrates how variations in substituents affect the chemical behavior and biological activity of related compounds.

Mechanism of Action

The mechanism of action of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate involves its interaction with specific molecular targets. The imino group can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the compound’s structure allows it to interact with cellular membranes, potentially disrupting microbial cell walls and leading to antimicrobial effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

Key structural analogs differ in substituents on the phenyl rings or the presence of additional functional groups (Table 1):

Compound Name Substituents (R₁, R₂, R₃) Molecular Formula Molecular Weight (g/mol) Key Features Reference
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate (Target) R₁ = Cl, R₂ = OMe, R₃ = OAc C₁₇H₁₅ClNO₃ 316.76 Chlorophenyl, methoxy, acetate
2-Methoxy-4-[(E)-[(4-methylphenyl)imino]methyl]phenyl acetate R₁ = Me, R₂ = OMe, R₃ = OAc C₁₇H₁₇NO₃ 283.33 Methylphenyl, methoxy, acetate
4-(((4-Fluorophenyl)imino)methyl)-2-methoxy-6-nitrophenyl acetate (Compound E) R₁ = F, R₂ = OMe, R₃ = OAc, R₄ = NO₂ C₁₆H₁₃FN₂O₅ 332.29 Fluorophenyl, nitro, methoxy
(E)-4-((4-(((4-Chlorophenyl)imino)methyl)phenoxy)methyl)-7-methoxycoumarin (13c) Coumarin core + Schiff base linkage C₂₅H₁₉ClNO₅ 448.88 Hybrid structure (coumarin-Schiff base)

Notes:

  • Chlorophenyl vs.
  • Nitro Substituents (): The addition of a nitro group (e.g., Compound E) enhances antibacterial activity against E. coli (zone of inhibition: 14 mm at 100 µg/mL) compared to non-nitro analogs .
  • Hybrid Structures (): Coumarin-Schiff base hybrids (e.g., 13c) exhibit dual functionality, combining the fluorescence properties of coumarins with the bioactivity of Schiff bases, such as acetylcholinesterase inhibition (IC₅₀: 2.1 µM for 13c) .

Physicochemical Properties

Melting points and synthetic yields vary with substituents (Table 2):

Compound Name Melting Point (°C) Synthetic Yield (%) Key Observations Reference
4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenol (12d) 193–194 90 Higher yield due to electron-withdrawing Cl
(E)-4-((4-(((4-Chlorophenyl)imino)methyl)-2-methoxyphenoxy)methyl)-7-methoxycoumarin (13d) 173–175 58 Lower yield due to steric hindrance from coumarin
4-{[(2-Hydroxy-4-methylphenyl)imino]methyl}-2-methoxyphenyl acetate Not reported Not reported Methyl group may lower melting point vs. Cl analog

Notes:

  • Electron-Withdrawing Groups (): The 4-chloro substituent stabilizes the imine bond via resonance, improving synthetic yield (90% for 12d) .
  • Steric Effects (): Bulky substituents (e.g., coumarin in 13d) reduce yields due to steric hindrance during condensation .
2.3.1. Antimicrobial Activity
  • Nitro-Containing Analogs (): Compound C (2-methoxy-6-nitro-4-(((2-nitrobenzyl)imino)methyl)phenyl acetate) shows potent activity against E. coli (zone of inhibition: 18 mm at 100 µg/mL), attributed to the electron-deficient nitro group enhancing membrane penetration .
  • Fluorophenyl Derivatives (): Compound E (4-fluorophenyl analog) exhibits moderate activity (14 mm zone), suggesting that halogen electronegativity alone is insufficient for high potency without additional substituents .
2.3.2. Enzyme Inhibition
  • Coumarin Hybrids (): Schiff base-coumarin hybrids (e.g., 13c, 13d) inhibit acetylcholinesterase (AChE) at low micromolar concentrations (IC₅₀: 2.1–3.8 µM), likely due to π-π stacking between the coumarin ring and AChE’s active site .

Biological Activity

4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate is an organic compound with a complex structure that includes a methoxy group, a chlorophenyl imine, and an acetate moiety. Its molecular formula is C16H14ClNO3, and it has garnered attention for its potential biological activities. This article explores the biological activity of this compound through various studies, including antimicrobial properties, interactions with biological targets, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound features a methoxy group at the 2-position of a phenyl ring, an imine linkage with a 4-chlorophenyl group, and an acetate functional group. This unique combination influences its chemical behavior and biological activity.

PropertyValue
Molecular FormulaC16H14ClNO3
Molecular Weight303.74 g/mol
InChI KeyCNCZVLRKWFASCA-VCHYOVAHSA-N

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate. The compound was evaluated against various bacterial strains, demonstrating significant inhibitory effects.

  • Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against specific pathogens, indicating potent antibacterial properties .
  • Biofilm Inhibition : It was effective in inhibiting biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, which are critical for pathogenicity in infections .

The mechanism by which this compound exerts its antimicrobial effects appears to involve multiple pathways:

  • Oxidative Stress : Studies suggest that oxidative stress may play a role in its toxicity towards certain microorganisms .
  • Photosystem Disruption : High concentrations have been shown to affect photosystem electron transport in cyanobacteria, leading to reduced quantum yields and increased toxicity .

Structure-Activity Relationship (SAR)

The structural features of 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate are critical for its biological activity. Variations in halogen substitution and functional groups significantly influence its efficacy.

Compound NameUnique FeaturesBiological Activity
4-{(E)-[(4-Iodophenyl)imino]methyl}-2-methoxyphenyl acetateIodine instead of chlorinePotentially different reactivity
4-{(E)-[(2-Benzoyl-4-chlorophenyl)imino]methyl}-2-methoxyphenyl acetateBenzoyl group additionEnhanced stability and altered activity
2-{(E)-[(4-Chlorophenyl)imino]methyl}phenolLacks acetate groupFocus on phenolic activity

Case Studies

  • Cyanobacteria Study : A study on the effects of related compounds on Microcystis aeruginosa showed that structural modifications could significantly alter the growth inhibition rates, emphasizing the importance of substituent effects on biological activity .
  • Antimicrobial Evaluation : The compound was part of a broader evaluation of derivatives where it outperformed several others in terms of MIC values against Gram-positive and Gram-negative bacteria .

Q & A

Q. What are the established synthetic routes for 4-[(E)-[(4-Chlorophenyl)imino]methyl]-2-methoxyphenyl acetate and its structural analogs?

The compound is typically synthesized via Schiff base formation, involving the condensation of an aromatic aldehyde with a primary amine. For example, analogs like 2-ethoxy-6-[(E)-(4-methylphenylimino)methyl]phenol were prepared by reacting substituted benzaldehydes with aminophenols under reflux in ethanol, followed by purification via recrystallization . Similar methods apply to the target compound, with critical steps including pH control and solvent selection to optimize imine bond formation. Crystallographic validation (e.g., single-crystal X-ray diffraction) is essential to confirm stereochemistry .

Q. Which spectroscopic and crystallographic techniques are most effective for structural elucidation?

  • X-ray crystallography : Provides precise bond lengths, angles, and confirmation of the (E)-configuration of the imine group, as demonstrated in structurally related compounds like (Z)-ethyl 2-(4-chlorophenyl)-3-[(2,4-difluorophenyl)amino]prop-2-enoate .
  • NMR spectroscopy : Key for identifying proton environments (e.g., methoxy and acetate groups) and verifying Schiff base formation through disappearance of aldehyde/amine peaks .
  • FT-IR : Confirms functional groups via characteristic stretches (C=N at ~1600–1650 cm⁻¹, ester C=O at ~1700–1750 cm⁻¹) .

Advanced Research Questions

Q. How can researchers design experiments to assess the environmental fate and transformation products of this compound?

A tiered approach is recommended:

  • Phase 1 (Lab) : Determine hydrolysis kinetics under varying pH/temperature and photodegradation using simulated sunlight. Measure partition coefficients (log P) to predict bioavailability .
  • Phase 2 (Field) : Monitor degradation products (e.g., chlorophenol derivatives) in soil/water systems via LC-MS/MS. Include biotic studies to assess microbial metabolism .
  • Phase 3 (Modeling) : Use QSAR models to predict long-term ecotoxicity and prioritize transformation products for regulatory evaluation .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

  • Cross-validation : Combine multiple techniques (e.g., X-ray, NMR, IR) to address ambiguities. For example, crystallography can resolve tautomerism disputes in imine-containing compounds .
  • Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) predict NMR/IR spectra, aiding assignment of complex signals .
  • Isotopic labeling : Use deuterated solvents or ¹³C-labeled precursors to clarify splitting patterns in overlapping NMR regions .

Q. How can the compound’s interaction with biological targets be evaluated using computational and experimental methods?

  • Molecular docking : Screen against enzyme targets (e.g., cytochrome P450) using software like AutoDock Vina. Prioritize binding poses with low RMSD values .
  • In vitro assays : Measure inhibition of acetylcholinesterase or antioxidant activity via DPPH/ABTS assays, as done for phenolic analogs in plant extracts .
  • Metabolic profiling : Use hepatocyte models to identify phase I/II metabolites (e.g., glucuronidation of the acetate group) via UPLC-QTOF-MS .

Data Contradiction Analysis

Q. How should discrepancies in reported synthetic yields be addressed?

  • Reaction optimization : Systematic variation of parameters (solvent polarity, catalyst loading) can reconcile yield differences. For instance, ethanol vs. methanol may alter Schiff base stability .
  • Purity assessment : Use HPLC-UV to quantify byproducts (e.g., unreacted aldehyde) that may inflate yield estimates in crude products .

Methodological Resources

For environmental studies, refer to the INCHEMBIOL project framework for integrating abiotic/biotic transformation data . For crystallography, follow protocols in Acta Crystallographica Section E for data collection (Mo Kα radiation, ω scans) and refinement (SHELXL) .

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